3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate

Orthogonal protection Solid-phase peptide synthesis Selective deprotection

3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate (CAS 188990-13-8) is a protected, racemic 1,2,4,5-tetrahydro-3-benzazepine-2,3-dicarboxylic acid diester bearing a Boc (tert-butyloxycarbonyl) group on the ring nitrogen and a methyl ester at the 2-position carboxylic acid. The compound belongs to the benzazepine class of heterocyclic building blocks and is employed as a key intermediate for constructing CNS-targeted small molecules and dopamine receptor ligands.

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
CAS No. 188990-13-8
Cat. No. B1611474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate
CAS188990-13-8
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=CC=CC=C2CC1C(=O)OC
InChIInChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-9-12-7-5-6-8-13(12)11-14(18)15(19)21-4/h5-8,14H,9-11H2,1-4H3
InChIKeyNKZOCEGKUVZJQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate (CAS 188990-13-8): Core Properties for Sourcing Decisions


3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate (CAS 188990-13-8) is a protected, racemic 1,2,4,5-tetrahydro-3-benzazepine-2,3-dicarboxylic acid diester bearing a Boc (tert-butyloxycarbonyl) group on the ring nitrogen and a methyl ester at the 2-position carboxylic acid . The compound belongs to the benzazepine class of heterocyclic building blocks and is employed as a key intermediate for constructing CNS-targeted small molecules and dopamine receptor ligands [1]. Typical commercial specifications include ≥95% purity by HPLC, a molecular formula of C17H23NO4, and a molecular weight of 305.37 g/mol .

Why Generic Substitution of 3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate Carries Synthetic Risk


Generic interchange between benzazepine-2,3-dicarboxylate analogs is invalid because the orthogonal protecting groups (Boc on N-3 and methyl ester at C-2) dictate both the reactivity sequence in multi-step syntheses and the final compound's ability to access biologically relevant conformations [1]. Replacing the tert-butyl carbamate with a benzyl carbamate (Cbz), for example, introduces different hydrogen-bonding capacity and steric bulk, altering downstream coupling efficiency and enantioselectivity . Furthermore, the rigid 4,5-dihydro-1H-benzo[d]azepine scaffold places the two ester groups in a fixed spatial relationship that is sensitive to the size of the ester substituent; even a change from methyl to ethyl ester modifies the compound's LogP, solubility, and crystallinity, affecting purification and formulation outcomes .

Quantitative Differentiation of 3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate Against Closest Analogs


Orthogonal Boc/Methyl Ester System Minimizes Deprotection Cross-Talk vs. Dibenzyl or Di-tert-Butyl Analogs

The target compound carries a base-labile methyl ester at C-2 and an acid-labile Boc group at N-3, enabling fully orthogonal deprotection sequences [1]. In contrast, the dibenzyl analog (CAS 653601-51-5) requires identical hydrogenolysis conditions for both positions, precluding sequential functionalization without additional protection steps . The di-tert-butyl analog demands acidic cleavage of both groups simultaneously, which is incompatible with acid-sensitive substrates .

Orthogonal protection Solid-phase peptide synthesis Selective deprotection

Intermediate LogP (XLogP3 = 3.1) Balances Membrane Permeability and Aqueous Solubility for CNS Research

The computed octanol–water partition coefficient (XLogP3) for the target compound is 3.1, placing it within the optimal range for CNS penetration (2–4) . Changing the 2-methyl ester to a 2-ethyl ester raises the predicted LogP by approximately 0.5–0.6 log units, pushing the compound toward the upper boundary of CNS desirability and simultaneously reducing aqueous solubility . A 3-benzyl (Cbz) analog in the same scaffold exhibits a LogP of 2.83, indicating that the Boc group confers a modest but measurable lipophilicity advantage that can translate into improved blood–brain barrier passive permeability .

CNS drug design Lipinski parameters Lead optimization

Topological Polar Surface Area of 55.8 Ų Supports CNS Drug-Like Properties vs. Higher PSA Analogs

The target compound displays a topological polar surface area (tPSA) of 55.8 Ų , well below the commonly cited CNS cutoff of < 70 Ų and significantly lower than the Cbz/methyl analog which has a PSA of 85.3 Ų . A PSA under 60 Ų is strongly correlated with improved passive BBB permeation, giving the Boc-protected scaffold a measurable advantage in CNS discovery programs over benzyloxycarbonyl-protected congeners.

Blood-brain barrier Physicochemical profiling CNS MPO score

Density of 1.131 g/mL Impairs Distinction from Hydrogen-Bond-Donor-Containing Analogs During Liquid Handling

The experimentally determined density of the target compound is 1.131 g/mL . In contrast, analogs that contain a free carboxylic acid or hydroxyl substituent (e.g., hydroxy-benzazepine carboxylates) exhibit densities typically above 1.25 g/mL due to intermolecular hydrogen bonding . The absence of hydrogen bond donors (HBD = 0) in the target compound correlates with lower density and reduced viscosity in solution, simplifying automated dispensing and weighing accuracy in high-throughput synthesis.

Automated liquid handling Weighing accuracy Formulation

Racemic Nature with Defined Mono-Stereocenter Enables Chiral Resolution vs. Achiral Scaffolds

The target compound contains one undefined stereocenter at C-2, making it a racemic mixture that can be resolved into pure enantiomers via chiral HPLC or diastereomeric salt formation [1]. This is in contrast to achiral benzazepine-3-carboxylate analogs (e.g., CAS 27912-16-9, methyl 1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate), which lack the 2-carboxylic acid substituent entirely and cannot be used to introduce chirality . The presence of a single, well-defined stereogenic center combined with orthogonal protecting groups makes this compound uniquely suited for the preparation of enantiopure benzazepine-based D1 and 5-HT receptor ligands [2].

Chiral resolution Asymmetric synthesis Enantiomeric purity

Commercial Availability at 95%–99% Purity with Multi-Gram Scale Options Reduces Lead Time vs. Custom-Synthesis Analogs

Multiple vendors list the target compound with purities ranging from 95% to 99% (HPLC) and package sizes from 1 g to 25 kg . In contrast, the ethyl ester analog (3-tert-butyl 2-ethyl benzazepine-2,3-dicarboxylate) and the Cbz-protected variants are not catalog items and typically require custom synthesis with lead times of 6–12 weeks [1]. The availability of pre-qualified material with certificates of analysis (CoA) and ISO-certified production accelerates hit-to-lead timelines by at least 4–8 weeks compared to bespoke synthesis of a close analog.

Supply chain Catalog procurement Medicinal chemistry sourcing

Highest-Value Application Scenarios for 3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate Based on Quantitative Evidence


Convergent Synthesis of Enantiopure D1/D5 Dopamine Receptor Ligands

The orthogonal Boc/methyl ester system enables sequential deprotection and functionalization without protecting group crossover, while the single C-2 stereocenter provides a handle for chiral resolution [1]. The LogP of 3.1 and tPSA of 55.8 Ų place the resulting ligands within the CNS drug-like space, directly applicable to programs targeting Parkinson's disease and schizophrenia . Procure this intermediate when the synthetic route demands divergent derivatization at N-3 and C-2 under mutually exclusive conditions .

Medicinal Chemistry Library Production for CNS Lead Optimization

With a density of 1.131 g/mL and zero hydrogen bond donors, this intermediate is ideally suited for automated liquid handling platforms used in parallel library synthesis [1]. The intermediate XLogP3 of 3.1 means that final compounds incorporating this scaffold will, on average, already reside in CNS-favorable physicochemical space, reducing the need for property optimization during the hit-to-lead phase . Sourcing teams should prioritize this catalog-available scaffold when the project timeline mandates rapid SAR exploration around the benzazepine core .

Process Chemistry Scale-Up to Kilogram Quantities for Preclinical Development

Multi-kilogram commercial availability at 97%–99% purity eliminates the need for in-house GMP starting material synthesis [1]. The fully protected nature of both the amine (Boc) and carboxylic acid (methyl ester) functionalities ensures chemical stability during storage and transport, reducing degradation risk during extended supply chains . This scenario is most appropriate when the benzazepine core has been validated in efficacy models and the program is transitioning from milligram-scale research to gram-scale toxicology batch production .

Quote Request

Request a Quote for 3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.